molecular formula C17H15F2N5O2 B2432156 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 1005292-85-2

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2432156
CAS No.: 1005292-85-2
M. Wt: 359.337
InChI Key: TXNHRTKXCPLANH-UHFFFAOYSA-N
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Description

The compound “N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide” is a complex organic molecule. It contains a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. The tetrazole ring is attached to a 3,4-difluorophenyl group and a 2-phenoxypropanamide group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the tetrazole ring and the attachment of the 3,4-difluorophenyl and 2-phenoxypropanamide groups. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the tetrazole ring, the 3,4-difluorophenyl group, and the 2-phenoxypropanamide group would all contribute to its overall structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The tetrazole ring, in particular, is known to participate in various chemical reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. The presence of the tetrazole ring, the 3,4-difluorophenyl group, and the 2-phenoxypropanamide group would all influence these properties .

Scientific Research Applications

New Oxyalkyl Derivatives of Trifluoromethanesulfonamide

This study introduces new derivatives of triflamide, focusing on the dynamic rivalry between different types of chain and cyclic associates across various phase states. The research provides insights into the structure of species predominating in different states at varying temperatures, highlighting the compound's potential for further exploration in material science and chemical engineering fields (Chipanina et al., 2020).

Synthesis and Antipathogenic Activity of Thiourea Derivatives

This study synthesizes a number of acylthioureas and evaluates their interaction with bacterial cells. The research demonstrates the potential of these derivatives for developing novel antimicrobial agents with antibiofilm properties, indicating the compound's relevance in medical chemistry and pharmaceutical research (Limban et al., 2011).

Phenothiazine Cruciforms: Synthesis and Metallochromic Properties

The synthesis and characterization of novel phenothiazine-containing cruciforms are reported, showing significant shifts in emission and absorption when exposed to certain metal triflates. This study hints at the potential use of the compound in sensory applications for metal cations, underscoring its utility in developing new sensory materials (Hauck et al., 2007).

Aromatic Polyamides Bearing Ether and Isopropylidene Links

This research elaborates on the synthesis of aromatic polyamides containing ether and isopropylidene or hexafluoroisopropylidene linkages, emphasizing the polymers' solubility, thermal stability, and potential applications in high-performance materials (Hsiao & Yu, 1996).

Discovery of Potent and Orally Available Malonyl-CoA Decarboxylase Inhibitors

This study introduces new malonyl-coenzyme A decarboxylase inhibitors, highlighting their significant potential in treating ischemic heart diseases. The research underscores the therapeutic implications of the compound in cardiovascular medicine (Cheng et al., 2006).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s designed to be a pharmaceutical drug, its mechanism of action would involve interacting with specific biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used. Proper safety measures should always be taken when working with chemicals .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promise as a pharmaceutical drug, for example, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F2N5O2/c1-11(26-13-5-3-2-4-6-13)17(25)20-10-16-21-22-23-24(16)12-7-8-14(18)15(19)9-12/h2-9,11H,10H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNHRTKXCPLANH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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